1,1-Dichloro-2,2-dimethylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2,2-dimethylpropane is an organic compound with the molecular formula C5H10Cl2. It is a chlorinated hydrocarbon that belongs to the class of haloalkanes. This compound is characterized by the presence of two chlorine atoms attached to the same carbon atom, which is also bonded to two methyl groups. The structure of this compound can be represented as (CH3)3CCHCl2. It is a colorless liquid with a boiling point of approximately 149.59°C and a density of 1.0900 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2,2-dimethylpropane can be synthesized through the chlorination of 2,2-dimethylpropane (neopentane). The reaction involves the substitution of hydrogen atoms with chlorine atoms in the presence of a chlorinating agent such as chlorine gas (Cl2) and a catalyst like ultraviolet (UV) light or heat. The reaction can be represented as follows:
[ \text{(CH3)3CCH3 + Cl2 → (CH3)3CCHCl2 + HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of continuous flow reactors where neopentane is chlorinated under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product. The crude product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-2,2-dimethylpropane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium hydroxide (KOH) can lead to the formation of 2,2-dimethylpropene.
Reduction Reactions: The chlorine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH, KOH, or NH3 in aqueous or alcoholic solutions.
Elimination: Strong bases like KOH or NaOH in alcoholic solutions.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Formation of 2,2-dimethylpropene.
Reduction: Formation of 2,2-dimethylpropane.
Scientific Research Applications
1,1-Dichloro-2,2-dimethylpropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It serves as a model compound for studying the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research on its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2,2-dimethylpropane involves its interaction with nucleophiles and bases. The chlorine atoms, being electronegative, make the carbon atom they are attached to electrophilic, thus susceptible to nucleophilic attack. In substitution reactions, nucleophiles replace the chlorine atoms, while in elimination reactions, bases abstract protons leading to the formation of alkenes. The compound’s reactivity is influenced by the steric hindrance provided by the two methyl groups attached to the central carbon atom .
Comparison with Similar Compounds
Similar Compounds
Neopentane (2,2-Dimethylpropane): A hydrocarbon with a similar structure but without chlorine atoms.
1-Chloro-2,2-dimethylpropane: A compound with one chlorine atom instead of two.
2,2-Dichloropropane: A compound with chlorine atoms on different carbon atoms.
Uniqueness
1,1-Dichloro-2,2-dimethylpropane is unique due to the presence of two chlorine atoms on the same carbon atom, which significantly affects its chemical reactivity and physical properties. The steric hindrance from the two methyl groups also influences its reactivity compared to other similar compounds .
Properties
IUPAC Name |
1,1-dichloro-2,2-dimethylpropane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2/c1-5(2,3)4(6)7/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJLMJAWDKKWPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631815 |
Source
|
Record name | 1,1-Dichloro-2,2-dimethylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29559-54-4 |
Source
|
Record name | 1,1-Dichloro-2,2-dimethylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.